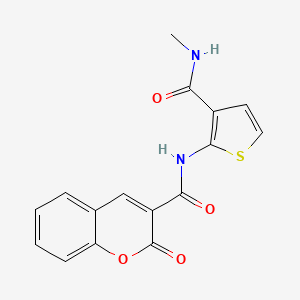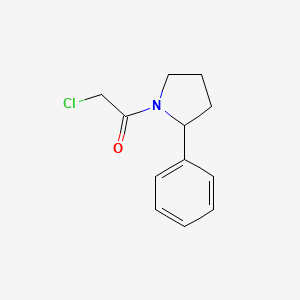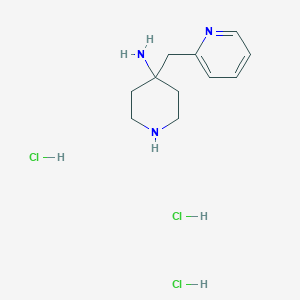
N-(4-fluorophenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals that often exhibit significant biological or pharmacological activities. Compounds with similar structural features, including triazole rings and substituted acetamide groups, have been synthesized and studied for their anticancer, antiproliferative, and enzyme inhibitory activities. For example, compounds with triazole rings have been shown to retain antiproliferative activity and inhibit enzymes like PI3Ks and mTOR, indicating their potential as anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).
Synthesis Analysis
The synthesis of similar compounds typically involves multiple steps, starting from basic aromatic compounds and building complexity through reactions such as condensation, cyclization, and substitution. For instance, the synthesis of N-benzyl substituted acetamide derivatives incorporating a thiazole ring instead of a pyridine has been explored for their Src kinase inhibitory activities (Asal Fallah-Tafti et al., 2011).
Applications De Recherche Scientifique
Radioligands for Peripheral Benzodiazepine Receptors
One significant application of similar compounds is in developing radioligands for peripheral benzodiazepine receptors (PBR). For instance, compounds like [(18)F]-FMDAA1106 and [(18)F]FEDAA1106, which are similar in structure, have been synthesized as potent radioligands for PBR (Zhang et al., 2003). These compounds are useful for ex vivo autoradiograms in rat brains, showcasing their potential in neuroscientific research.
Anticancer Activity
Compounds with similar molecular structures have shown remarkable anticancer effects. For instance, N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide exhibits potent anticancer properties and can serve as effective anticancer agents with low toxicity (Wang et al., 2015).
Anti-Inflammatory Activity
Some derivatives of similar chemical structures have been synthesized with significant anti-inflammatory activity. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown noteworthy anti-inflammatory effects (Sunder & Maleraju, 2013).
Src Kinase Inhibitory and Anticancer Activities
Similar compounds have been explored for their Src kinase inhibitory and anticancer activities. N-benzyl substituted acetamide derivatives containing thiazole have been synthesized and evaluated for their inhibitory activities against Src kinase, demonstrating potential in cancer treatment (Fallah-Tafti et al., 2011).
Imaging Applications
Compounds with similar chemical structures have been used in imaging applications. For instance, radioligands like [18F]PBR111 have been developed for imaging the translocator protein (18 kDa) with positron emission tomography (PET), showcasing their utility in neuroimaging and neuroinflammation studies (Dollé et al., 2008).
In Vitro Antiproliferative Activities
Similar compounds have been synthesized and tested for their antiproliferative activities in vitro against various cancer cell lines. This is exemplified in studies where compounds like thiazolyl N-benzyl-substituted acetamide derivatives have shown promising results in inhibiting cell proliferation in human cancer cell lines (Hammam et al., 2005).
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2S/c1-30-19-10-4-16(5-11-19)14-20-25-26-22(28(20)27-12-2-3-13-27)31-15-21(29)24-18-8-6-17(23)7-9-18/h2-13H,14-15H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCMAXNYUMBXPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2490806.png)
![{4-[(4-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride](/img/structure/B2490807.png)
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2490810.png)
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2490815.png)
![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene}hydroxylamine](/img/structure/B2490816.png)
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-yl)methanone;hydrochloride](/img/structure/B2490817.png)
![4-({[(2,6-Difluorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2490818.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2490821.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2490823.png)


